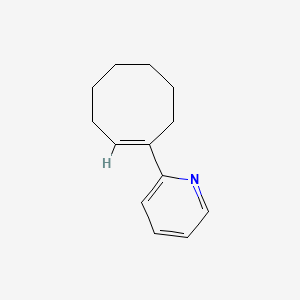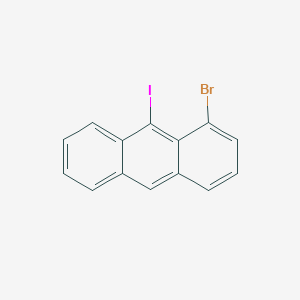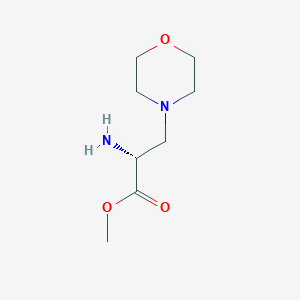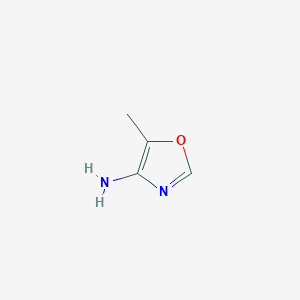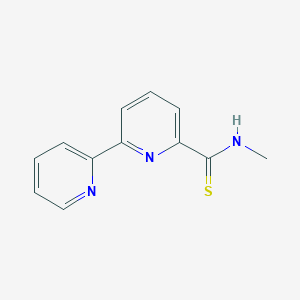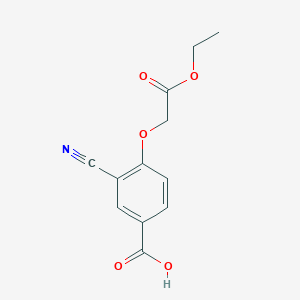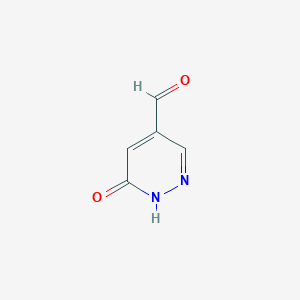
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of its production. the principles of organic synthesis and process optimization would apply to scale up the laboratory methods for industrial use.
化学反応の分析
Types of Reactions
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydropyridazine-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用機序
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
類似化合物との比較
Similar Compounds
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde: Similar structure with a methyl group at the nitrogen atom.
6-Oxo-1,6-dihydropyridazine-3-carbonitrile: Similar structure with a nitrile group instead of an aldehyde group.
Uniqueness
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H4N2O2 |
|---|---|
分子量 |
124.10 g/mol |
IUPAC名 |
6-oxo-1H-pyridazine-4-carbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-5(9)7-6-2-4/h1-3H,(H,7,9) |
InChIキー |
GNCAAZIDCQBPLT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NNC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


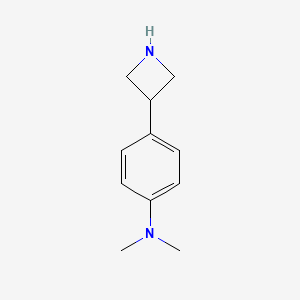
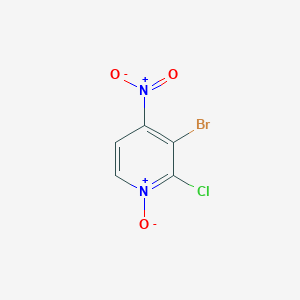
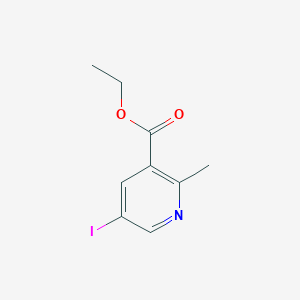
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


